Pronounced Cu²⁺ Extraction Selectivity versus Alkali and Alkaline-Earth Cations
In competitive solvent-extraction studies, 1,3-dimethylester-2,4-dimethoxy-p-tert-butylcalix[4]arene exhibits a pronounced selectivity for Cu²⁺ over alkali and alkaline-earth cations [1]. This contrasts sharply with the Na⁺ selectivity reported for the fully ethoxycarbonylmethylated calix[4]arene (extraction efficiency comparable to crown ethers; specific Na⁺ extraction percentage cited for dichloromethane/picrate system) [2]. The shift from Na⁺ to Cu²⁺ selectivity is a direct consequence of the 2,4-dimethoxy substitution, which alters the coordination environment from a pseudo-crown-ether pocket to a harder, more charge-dense binding site suitable for divalent transition metals.
| Evidence Dimension | Cation extraction selectivity |
|---|---|
| Target Compound Data | Pronounced Cu²⁺ selectivity over Na⁺, K⁺, and Cs⁺ (qualitative ranking reported) [1] |
| Comparator Or Baseline | Tetra-ethoxycarbonylmethyl-p-tert-butylcalix[4]arene: Na⁺ selectivity; extraction efficiency comparable to crown ethers [2] |
| Quantified Difference | Selectivity reversal: Na⁺-selective (tetra-ester) → Cu²⁺-selective (1,3-diester-2,4-dimethoxy) |
| Conditions | Liquid–liquid extraction (aqueous picrate salts → dichloromethane); calixarene concentration and pH controlled [1] [2] |
Why This Matters
For procurement decisions in hydrometallurgy or environmental remediation, the Cu²⁺ specificity of this derivative eliminates the need for additional masking agents required when using Na⁺-selective calix[4]arene esters.
- [1] These de doctorat, 'Synthèse de calix[4](aza)couronnés et étude de leurs propriétés extractantes et complexantes', IDREF 247309737, 1999. Results of cation complexation and extraction study showed a pronounced Cu²⁺ selectivity. View Source
- [2] S.-K. Chang, I. Cho, J. Chem. Soc., Perkin Trans. 1, 1986, 211–214. Ethoxycarbonylmethyl-calix[4]arene exhibits Na⁺ extraction selectivity; extraction efficiency comparable to crown ethers. View Source
